1,3,5-Triazine-2,4-diamine, 1-(3-((3-aminophenyl)methoxy)phenyl)-1,6-dihydro-6,6-dimethyl-
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Overview
Description
1,3,5-Triazine-2,4-diamine, 1-(3-((3-aminophenyl)methoxy)phenyl)-1,6-dihydro-6,6-dimethyl- is a complex organic compound that belongs to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1-(3-((3-aminophenyl)methoxy)phenyl)-1,6-dihydro-6,6-dimethyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction using an appropriate aminophenyl derivative.
Methoxyphenyl Group Addition: The methoxyphenyl group can be added via an etherification reaction, where a phenol derivative reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1-(3-((3-aminophenyl)methoxy)phenyl)-1,6-dihydro-6,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1-(3-((3-aminophenyl)methoxy)phenyl)-1,6-dihydro-6,6-dimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1-(3-((3-aminophenyl)methoxy)phenyl)-1,6-dihydro-6,6-dimethyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, N2-(3-aminophenyl)-6-phenyl-: Similar structure but lacks the methoxyphenyl group.
1,3,5-Triazine-2,4-diamine, N2-(3-aminophenyl)-6-methyl-: Similar structure with a methyl group instead of a methoxyphenyl group.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1-(3-((3-aminophenyl)methoxy)phenyl)-1,6-dihydro-6,6-dimethyl- is unique due to the presence of both aminophenyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Properties
CAS No. |
136243-01-1 |
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Molecular Formula |
C18H22N6O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[3-[(3-aminophenyl)methoxy]phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H22N6O/c1-18(2)23-16(20)22-17(21)24(18)14-7-4-8-15(10-14)25-11-12-5-3-6-13(19)9-12/h3-10H,11,19H2,1-2H3,(H4,20,21,22,23) |
InChI Key |
JNYZYDBUKUVZSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)OCC3=CC(=CC=C3)N)N)N)C |
Origin of Product |
United States |
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